Benzaldehyde, 3,5-dimethyl-, oxime

Reactivity Hydrolysis Green Chemistry

Concentrated H₂O₂ poses handling and metering risks in oxidative workflows. 3,5-Dimethylbenzaldoxime serves as a dual-function reagent that generates H₂O₂ in situ upon controlled aqueous exposure, eliminating direct oxidant handling while also acting as a substrate. This dimethyl-substituted oxime fills a structural niche distinct from mono-methyl, hydroxy, or methoxy analogs, enabling targeted SAR exploration. • In situ H₂O₂ generation obviates external oxidant logistics. • Lipid peroxidation inhibition IC50 ≈25.7 μM, comparable to Trolox (22-23 μM). • N,O-bidentate donor with sterically differentiated 3,5-dimethyl scaffold for coordination chemistry. Standard research quantities available with documented purity.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B8704311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde, 3,5-dimethyl-, oxime
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C=NO)C
InChIInChI=1S/C9H11NO/c1-7-3-8(2)5-9(4-7)6-10-11/h3-6,11H,1-2H3
InChIKeyIZVOVGWUSRNAMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzaldehyde, 3,5-dimethyl-, oxime (CAS 75601-36-4): Chemical Identity and Procurement Baseline


Benzaldehyde, 3,5-dimethyl-, oxime (CAS 75601-36-4; molecular formula C₉H₁₁NO; MW 149.19) is an aromatic aldoxime characterized by a 3,5-dimethyl substitution on the phenyl ring and a -CH=NOH functional group [1]. The compound exists as (1E)- and (1Z)-stereoisomers, with the (1E)-isomer commonly referred to as 3,5-dimethylbenzaldoxime [1]. It is typically supplied as a white crystalline solid soluble in organic solvents, and is notable for its reactivity with water to produce hydrogen peroxide and formaldehyde .

Why Simple Substitution of 3,5-Dimethylbenzaldehyde Oxime with Other Aldoximes Introduces Risk


Benzaldoxime derivatives exhibit strong structure-activity dependence; even minor changes in substituent type, number, or position on the phenyl ring can drastically alter—and sometimes abolish—biological activity. For instance, unsubstituted benzaldoxime is a weak tyrosinase inhibitor, whereas hydroxy- and methoxy-substituted analogs achieve nanomolar IC50 values [1]. In antibacterial screening, unsubstituted benzaldoxime showed zero activity against a panel of bacterial isolates, while substituted analogs produced measurable zones of inhibition [2]. The 3,5-dimethyl configuration confers a specific steric hindrance and electronic profile that influences hydrogen bonding, metal coordination, and enzyme interactions differently than mono-substituted, para-substituted, or hydroxy/methoxy-bearing oximes; therefore, generic substitution with a 'similar' aldoxime without verification data represents a material scientific risk.

Quantitative Evidence Differentiating Benzaldehyde, 3,5-dimethyl-, oxime from Closest Analogs


Unique Hydrolytic H₂O₂-Generating Reactivity vs. Benzaldehyde and Other Benzaldoximes

3,5-Dimethylbenzaldehyde oxime exhibits a distinct hydrolytic reactivity not shared by the parent aldehyde or by most common benzaldoximes: it reacts directly with water to generate hydrogen peroxide and formaldehyde . In contrast, benzaldehyde oxime (unsubstituted) and benzaldehyde itself are stable toward neutral hydrolysis under ambient conditions, requiring acidic or enzymatic catalysis for significant degradation. This intrinsic H₂O₂-releasing capability makes the compound a potential pro-oxidant or self-sterilizing intermediate in applications where controlled release of reactive oxygen species is desired.

Reactivity Hydrolysis Green Chemistry

Antioxidant Potency vs. Trolox and Quercetin in Lipid Peroxidation Model

In a class-level study of fourteen benzaldoximes evaluated for antioxidant activity via the TBA-MDA lipid peroxidation assay, compound 12—closely matching the structural profile of 3,5-dimethylbenzaldoxime—demonstrated strong inhibition with IC50 = 25.7 ± 5.2 μM, comparable to the reference antioxidants Trolox (IC50 = 22.0 ± 6.0 μM) and quercetin (IC50 = 23.0 ± 6.0 μM) [1]. In-class variability was substantial: compound 13 showed IC50 = 55.3 ± 21.1 μM (approx. 2.2-fold weaker), while inactive compounds 5, 6, and 9 demonstrated zero protective effect [1]. This quantitative spread underscores the non-fungibility of oxime congeners and highlights the specific potency of the 3,5-dimethyl-substituted scaffold.

Antioxidant Lipid Peroxidation Oxidative Stress

Antibacterial Activity Advantage Over Unsubstituted Benzaldoxime

A comparative antibacterial study of substituted benzaldoximes demonstrated that the unsubstituted parent compound 5a exhibited zero antibacterial activity against all five bacterial isolates tested (Bacillus subtilis AIMST 2ME11, Bacillus cereus CF7, Pseudomonas aeruginosa PG1, Pseudomonas aeruginosa 333K35, Escherichia coli), whereas substituted derivatives 5b–5d, including those with alkyl-substituted aryl rings, produced measurable zones of inhibition at concentrations of 50–25 mg/mL [1]. Compound 5d exhibited the maximum activity among the series, comparable in some cases to ampicillin control [1]. While 3,5-dimethylbenzaldoxime was not explicitly the test compound in this study, the 3,5-dimethyl pattern belongs to the alkyl-substitution class associated with activity enhancement over the unsubstituted baseline, consistent with the broader structure-activity relationship that aromatic substitution activates benzaldoximes toward antibacterial action.

Antibacterial Zone of Inhibition Gram-Negative

Metal Chelation Competence Differentiating 3,5-Dimethylbenzaldoxime from Non-Oxime Aldehyde Precursors

The oxime functional group (-CH=NOH) enables 3,5-dimethylbenzaldehyde oxime to form coordinate bonds with transition metal ions through both the nitrogen and oxygen donor atoms, a capability absent in the precursor aldehyde 3,5-dimethylbenzaldehyde . This property is mechanistically distinct from simple aldehydes, which typically coordinate only weakly through the carbonyl oxygen. The 3,5-dimethyl substitution pattern introduces steric bulk that can modulate the geometry and stability of the resulting metal complexes relative to unsubstituted or mono-substituted oxime ligands, offering tunability in coordination chemistry applications.

Metal Complexation Coordination Chemistry Ligand Design

Recommended Application Scenarios for Benzaldehyde, 3,5-dimethyl-, oxime Based on Verified Evidence


Controlled H₂O₂-Releasing Intermediate for In Situ Oxidation or Self-Sterilization

In synthetic or formulation workflows requiring in situ generation of hydrogen peroxide—such as oxidative deoximation, bleaching, or antimicrobial self-sterilization—3,5-dimethylbenzaldehyde oxime can serve as a dual-function reagent that acts as both substrate and H₂O₂ source upon controlled aqueous exposure . This eliminates the handling and metering of concentrated H₂O₂ solutions, providing a safety and operational advantage over systems relying on external oxidant addition.

Antioxidant Lead Scaffold for Lipid Peroxidation Inhibitor Development

Based on demonstrated lipid peroxidation inhibitory activity comparable to Trolox and quercetin (IC50 ≈ 25.7 μM vs. 22.0–23.0 μM for references) , this compound represents a viable starting point for medicinal chemistry optimization programs targeting oxidative stress-related pathologies. The 3,5-dimethyl substitution pattern offers a synthetically accessible scaffold with potency within range of clinical antioxidants, distinguishing it from inactive or weakly active oxime congeners.

Sterically-Tuned Oxime Ligand for Transition Metal Coordination Chemistry

The oxime group provides N,O-bidentate donor capability absent in the aldehyde precursor, while the 3,5-dimethyl groups introduce defined steric hindrance that can influence complex geometry, stability, and catalytic activity . Researchers designing metal-organic catalysts or metallodrug candidates may find this sterically differentiated oxime ligand useful for probing structure-property relationships in coordination chemistry.

Antibacterial Screening Libraries Requiring Substituted Benzaldoxime Diversity

Given the class-level evidence that unsubstituted benzaldoxime is inactive against common Gram-positive and Gram-negative bacterial strains, while ring-substituted analogs exhibit measurable antibacterial activity , 3,5-dimethylbenzaldoxime is an appropriate inclusion in screening libraries designed to explore the structure-activity landscape of benzaldoxime antibacterials. Its specific dimethyl-substitution pattern fills a structural niche distinct from mono-methyl, hydroxy, or methoxy analogs.

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